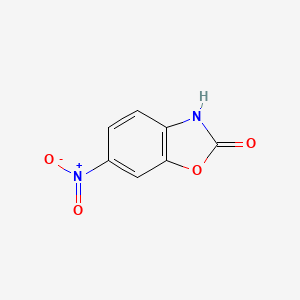

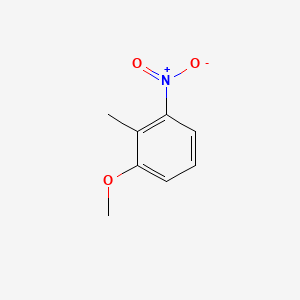

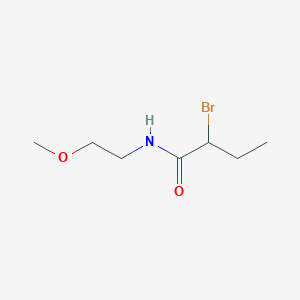

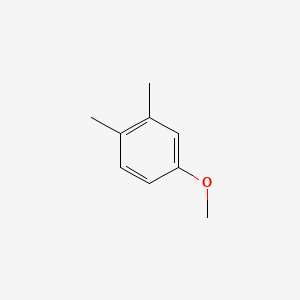

![molecular formula C8H17N3O2 B1294029 2-[4-(2-羟乙基)哌嗪-1-基]乙酰胺 CAS No. 90228-11-8](/img/structure/B1294029.png)

2-[4-(2-羟乙基)哌嗪-1-基]乙酰胺

描述

The compound 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide is a derivative of piperazine, which is a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of pharmacological activities, including antipsychotic properties. The specific compound mentioned is structurally related to a series of compounds synthesized for the purpose of creating novel atypical antipsychotic agents .

Synthesis Analysis

The synthesis of related N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides involved either microwave irradiation technique or conventional synthesis methods . Similarly, the synthesis of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides was achieved by reacting acetyl glycine with substituted piperazines using DCC in DMF under microwave irradiation . These methods suggest that the synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide could potentially follow a similar pathway, utilizing microwave-assisted reactions for efficiency.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by spectral data including IR, (1)H NMR, and MS, and the purity is typically ascertained by microanalysis . The presence of a 2-hydroxyethyl group in the compound of interest would likely influence its spectral characteristics, particularly in (1)H NMR due to the presence of hydrogen atoms in the hydroxyethyl moiety.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives often include substitutions at the piperazine ring to generate various analogs with different pharmacological properties . The 2-hydroxyethyl group in the compound of interest could potentially undergo further chemical reactions, such as esterification or alkylation, which could modify its pharmacological profile.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide are not detailed in the provided papers, related compounds exhibit properties that are conducive to their pharmacological evaluation in vivo . These properties include solubility, stability, and the ability to cross biological membranes, which are critical for their activity as antipsychotic agents.

Relevant Case Studies

The pharmacological evaluation of related compounds has been conducted in Swiss albino mice, with studies focusing on D2 antagonism using the climbing mouse assay model and 5-HT2A antagonism using quipazine-induced head twitches . One study also investigated the effects of a 4-substituted piperazin-1-yl acetamide derivative on memory ability in mice, using a swimming maze test . These case studies provide insight into the potential therapeutic applications of piperazine derivatives, including the compound of interest, in the treatment of psychiatric disorders and cognitive impairments.

科学研究应用

记忆增强潜力

一项研究聚焦于2-[4-(2-羟乙基)哌嗪-1-基]乙酰胺的衍生物,展示了其对小鼠记忆能力的潜在影响。该研究合成了一种特定化合物,并使用游泳迷宫测试评估其影响,表明对记忆(Li Ming-zhu, 2008)有积极影响。

抗胆碱酯酶活性

另一项研究合成了2-[4-(2-羟乙基)哌嗪-1-基]乙酰胺的新衍生物,并对其抗胆碱酯酶活性进行了筛选。这些化合物被特别测试对乙酰胆碱酯酶和丁酰胆碱酯酶的影响。研究结果表明,其中一些衍生物可能是有效的抑制剂,为治疗阿尔茨海默病等疾病提供了潜在途径(L. Yurttaş, Z. Kaplancıklı, Y. Özkay, 2013)。

抗癌特性

多项研究探讨了2-[4-(2-羟乙基)哌嗪-1-基]乙酰胺衍生物的潜在抗癌特性。这些包括抗微生物、抗癌和分子对接研究的评估,表明对特定癌细胞系具有显著活性。这些化合物在癌细胞受体中有效结合的能力表明它们可能被用于设计抗癌药物(S. Mehta et al., 2019)。

安全和危害

未来方向

属性

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c9-8(13)7-11-3-1-10(2-4-11)5-6-12/h12H,1-7H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEUKFXLIICKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649433 | |

| Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | |

CAS RN |

90228-11-8 | |

| Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

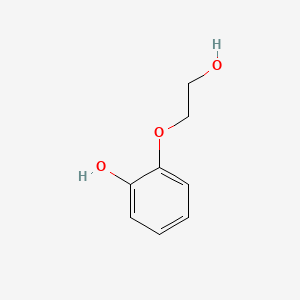

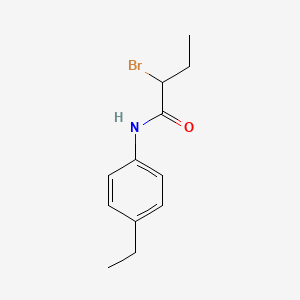

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)